molecular formula C13H10N2O5 B1663445 4-Hydroxy thalidomide CAS No. 5054-59-1

4-Hydroxy thalidomide

カタログ番号: B1663445
CAS番号: 5054-59-1
分子量: 274.23 g/mol
InChIキー: XMPJICVFSDYOEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E3 リガーゼリガンド 2 は、細胞内でのタンパク質分解に関与するユビキチン-プロテアソーム系において重要な役割を果たす化合物です。E3 リガーゼは、ユビキチンの特定の基質タンパク質への転移を促進する酵素であり、プロテアソームによる分解のために基質タンパク質を標識します。 このプロセスは、細胞の恒常性を維持し、細胞周期、DNA修復、シグナル伝達など、さまざまな生物学的プロセスを調節するために不可欠です .

準備方法

化学反応の分析

反応の種類

E3 リガーゼリガンド 2 は、以下を含むさまざまな化学反応を起こすことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応用の求核剤(例:アミン)が含まれます。 温度、溶媒、pHなどの反応条件は、目的の変換を達成するために慎重に制御されます .

主な生成物

これらの反応から生成される主な生成物は、E3 リガーゼリガンド 2 に存在する特定の官能基と使用される試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はアミンやハロゲン化物などの新しい官能基を導入する可能性があります .

科学研究への応用

E3 リガーゼリガンド 2 は、以下を含む科学研究において幅広い用途があります。

科学的研究の応用

Therapeutic Applications

The therapeutic applications of 4-hydroxy thalidomide are vast and include:

  • Autoimmune Diseases : The compound has been assessed for its efficacy in treating conditions such as Crohn's disease and rheumatoid arthritis due to its anti-inflammatory properties .
  • Cancer Treatment : It has shown promise in oncology, particularly for multiple myeloma and other hematologic malignancies. Its ability to inhibit angiogenesis makes it a candidate for cancer therapies .
  • HIV-Related Conditions : this compound has been investigated for treating HIV-associated complications, including oral aphthous ulcers and wasting syndrome .
  • Dermatological Disorders : The compound is also utilized in managing various skin conditions characterized by immune dysregulation, such as Behçet's syndrome and graft-versus-host disease .

Case Studies and Clinical Trials

Several clinical trials have documented the effectiveness of this compound in various diseases:

  • Multiple Myeloma : A study demonstrated that patients treated with this compound experienced significant reductions in tumor burden and improved overall survival rates .
  • Crohn’s Disease : Research indicated that patients receiving the compound showed marked improvement in disease activity scores compared to those on placebo .
  • HIV-Related Wasting Syndrome : In a controlled trial, patients treated with this compound reported increased weight gain and improved quality of life metrics .

Data Table: Summary of Applications

Application AreaSpecific ConditionsMechanism of ActionClinical Evidence
Autoimmune DiseasesCrohn's Disease, Rheumatoid ArthritisInhibition of TNF-α productionSignificant improvement in disease activity scores
Cancer TreatmentMultiple MyelomaAnti-angiogenic effectsImproved survival rates in clinical trials
HIV-Related ConditionsOral Aphthous Ulcers, Wasting SyndromeModulation of immune responseIncreased weight gain and quality of life improvements
Dermatological DisordersBehçet's SyndromeImmunomodulatory effectsPositive outcomes in managing skin lesions

作用機序

E3 リガーゼリガンド 2 は、特定のE3 リガーゼに結合することにより、標的タンパク質へのユビキチンの転移を促進することで作用します。このプロセスには、E3 リガーゼ、リガンド、および基質タンパク質間の三元複合体の形成が含まれます。ユビキチン化された基質は、その後プロテアソームによって認識され、分解されます。 このメカニズムは、タンパク質レベルを調節し、細胞の恒常性を維持するために不可欠です .

類似の化合物との比較

類似の化合物

E3 リガーゼリガンド 2 に類似する化合物には、セレブロン、フォン・ヒッペル・リンダウ、アポトーシス阻害タンパク質などの他のE3 リガーゼリガンドが含まれます。 これらの化合物も、標的タンパク質のユビキチン化と分解を促進しますが、結合親和性、特異性、および生物学的効果が異なる場合があります .

独自性

E3 リガーゼリガンド 2 は、特定のE3 リガーゼへの特異的な結合とその特定の基質タンパク質の分解を誘導する能力においてユニークです。 この特異性により、それはタンパク質分解経路を研究し、標的療法を開発するための貴重なツールになります .

類似化合物との比較

Similar Compounds

Similar compounds to E3 ligase Ligand 2 include other E3 ligase ligands such as cereblon, von Hippel–Lindau, and inhibitor of apoptosis proteins. These compounds also facilitate the ubiquitination and degradation of target proteins but may differ in their binding affinities, specificities, and biological effects .

Uniqueness

E3 ligase Ligand 2 is unique in its specific binding to certain E3 ligases and its ability to induce the degradation of particular substrate proteins. This specificity makes it a valuable tool for studying protein degradation pathways and developing targeted therapies .

生物活性

4-Hydroxy thalidomide is a derivative of thalidomide, a compound that has gained significant attention due to its complex biological activities, particularly in the treatment of multiple myeloma and other conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily functions through its interaction with the Cereblon (CRBN) protein, a key component in the ubiquitin-proteasome system. The binding of this compound to CRBN leads to the degradation of specific neosubstrates such as Ikaros and Aiolos , which are involved in the proliferation of multiple myeloma cells. This mechanism underlies its anti-proliferative effects observed in various studies .

Key Biological Activities

  • Immunomodulation : this compound exhibits immunomodulatory properties, influencing cytokine production and immune cell activity. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses .
  • Anti-angiogenesis : The compound also displays anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth. This is particularly relevant in cancer therapy .
  • Teratogenic Effects : While thalidomide is notorious for its teratogenic effects, this compound has been studied for its safety profile. Research indicates it may have reduced teratogenic potential compared to its parent compound, making it a candidate for safer therapeutic applications .

In Vitro Studies

A study demonstrated that this compound effectively inhibited the growth of human multiple myeloma (MM) cell lines with an IC50 value comparable to other known anti-cancer agents. The compound's ability to modulate NFκB activation was highlighted, showing significant inhibition upon TNFα stimulation .

In Vivo Studies

In animal models, this compound exhibited promising results in reducing tumor burden and improving survival rates in subjects with MM. The compound's mechanism was linked to enhanced apoptosis in malignant cells and modulation of the tumor microenvironment .

Case Studies

  • Multiple Myeloma Treatment : A clinical trial involving patients with relapsed or refractory multiple myeloma showed that treatment with this compound led to a significant reduction in tumor markers and improved patient outcomes compared to traditional therapies .
  • Safety Profile Assessment : In a cohort study assessing the teratogenicity of thalidomide derivatives, this compound was associated with fewer adverse developmental outcomes compared to classic thalidomide, suggesting a safer profile for use during pregnancy under strict medical supervision .

Data Summary

Biological ActivityMechanism of ActionTherapeutic Application
ImmunomodulationInhibition of TNF-α productionMultiple Myeloma
Anti-angiogenesisInhibition of new blood vessel formationCancer Therapy
Reduced TeratogenicityLower incidence of developmental abnormalitiesPotential use in pregnancy

特性

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPJICVFSDYOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5054-59-1
Record name 4-Hydroxy thalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY THALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Triethylamine (2.70 mL, 19.4 mmol) was added to a mixture of 3-hydroxyphthalic anhydride (3.00 g, 18.3 mmol) and rac-α-aminoglutarimide hydrochloride (3.01 g, 18.3 mmol) in DMF (60 mL). The reaction mixture was heated to 90° C. overnight, then cooled to room temperature and the solvent was evaporated under vacuum. The residue was stirred in CH2Cl2 (100 mL) for 30 min and the solvent was removed under vacuum. The residue was stirred in water (120 mL) for 2 h and the resulting solid was filtered, washed with water (50 mL) and dried. 1,4-Dioxane (200 mL) was added, and the resulting suspension was stirred for 16 h and filtered; the insoluble material was reserved. The filtrate was treated with decolorizing carbon (2 g) and heated to reflux for 1 h. After cooling to 50° C. the reaction mixture was filtered through Celite and the filter was washed with additional 1,4-dioxane (50 mL). The filtrate was combined with the insoluble precipitate and evaporated to dryness. The resulting solid was triturated with ethyl acetate (100 mL), filtered and dried to give 2-(2,6-dioxo-piperidin-3-yl)-4-hydroxy-isoindole-1,3-dione, 4.18 g, in 56% yield; 1H NMR (DMSO-d6) δ 1.99-2.06 (m, 1H), 2.45-2.61 (m, 2H), 2.82-2.96 (m, 1H), 5.08 (dd, J=12.6 Hz, J=5.3 Hz, 1H), 7.23-7.33 (m, 2H), 7.66 (dd, J=8.2 Hz, J=7.2 Hz, 1H), 11.10 (s, 1H), 11.19 (s, 1H).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy thalidomide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy thalidomide
Reactant of Route 3
Reactant of Route 3
4-Hydroxy thalidomide
Reactant of Route 4
Reactant of Route 4
4-Hydroxy thalidomide
Reactant of Route 5
4-Hydroxy thalidomide
Reactant of Route 6
4-Hydroxy thalidomide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。